molecular formula C24H25N3O3S B15025367 (5Z)-2-[4-(hexyloxy)phenyl]-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[4-(hexyloxy)phenyl]-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15025367
M. Wt: 435.5 g/mol
InChI Key: ZNJLTRWKSLCQDV-PGMHBOJBSA-N
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Description

(5Z)-2-[4-(HEXYLOXY)PHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with hexyl and methoxyphenyl groups. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[4-(HEXYLOXY)PHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole precursors, followed by their fusion under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[4-(HEXYLOXY)PHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole and thiazole rings.

    Substitution: The hexyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of compounds with varying properties.

Scientific Research Applications

(5Z)-2-[4-(HEXYLOXY)PHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-[4-(HEXYLOXY)PHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-2-[4-(HEXYLOXY)PHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart from similar compounds is its unique triazolothiazole core, which imparts specific chemical and biological properties. This structure allows for a wide range of modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

(5Z)-2-(4-hexoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H25N3O3S/c1-3-4-5-6-15-30-20-13-9-18(10-14-20)22-25-24-27(26-22)23(28)21(31-24)16-17-7-11-19(29-2)12-8-17/h7-14,16H,3-6,15H2,1-2H3/b21-16-

InChI Key

ZNJLTRWKSLCQDV-PGMHBOJBSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OC)/SC3=N2

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OC)SC3=N2

Origin of Product

United States

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